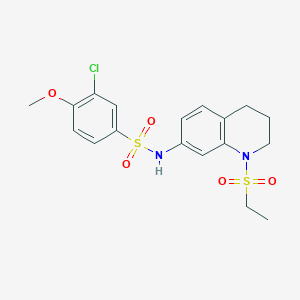

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide

Description

Chemical Structure and Key Features The compound 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide is characterized by a benzenesulfonamide core substituted with a chlorine atom at position 3 and a methoxy group at position 4. The sulfonamide nitrogen is linked to a 1,2,3,4-tetrahydroquinoline moiety, which is further modified by an ethylsulfonyl group at position 1 (Figure 1). Its molecular formula is C₁₈H₂₀ClN₂O₄S₂, with a molecular weight of ~427.45 g/mol.

The ethylsulfonyl group on the tetrahydroquinoline likely originates from sulfonylation of a primary amine intermediate.

Properties

IUPAC Name |

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-10-4-5-13-6-7-14(11-17(13)21)20-28(24,25)15-8-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEASAEVQSRXOKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the tetrahydroquinoline core: : This often starts with a cyclization reaction using anilines and suitable carbonyl compounds under acidic conditions.

Introduction of the chloro group: : This step might involve chlorination using reagents like thionyl chloride or phosphorus oxychloride.

Attachment of the ethylsulfonyl group: : Typically done via sulfonation using ethyl sulfonyl chloride under basic conditions.

Methoxylation of benzene: : This can be achieved using methanol in the presence of an acid catalyst.

Final coupling: : The intermediate compounds are coupled under controlled conditions to form the final product.

Industrial Production Methods

Industrial production may involve optimizing the above steps for scale, focusing on cost-effective and high-yielding processes. Automation and continuous flow reactions could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : It may undergo oxidation reactions affecting the methoxy or ethylsulfonyl groups.

Reduction: : Reduction could occur at the sulfonamide or chlorinated sites.

Substitution: : Nucleophilic substitution reactions, particularly on the aromatic rings, are possible.

Common Reagents and Conditions

Oxidation: : Use of reagents like KMnO4 or H2O2 under acidic or neutral conditions.

Reduction: : Employing reducing agents such as NaBH4 or LiAlH4.

Substitution: : Involving nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The resulting products from these reactions would vary based on the site of reaction, yielding derivatives with modified functionalities, such as different sulfonamides, amines, or oxidized products.

Scientific Research Applications

Chemistry

Building blocks for complex molecules: : Serving as intermediates in the synthesis of novel compounds.

Biology

Potential bioactivity: : Investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

Drug development: : Explored for its potential as a therapeutic agent in treating various diseases.

Industry

Material science: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism by which 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide exerts its effects will depend on its specific application. Generally:

Molecular Targets: : It might interact with enzymes, receptors, or DNA.

Pathways Involved: : It could influence signal transduction pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formulas.

Key Structural Differences and Implications

Sulfonyl/Alkyl Modifications on Tetrahydroquinoline Ethylsulfonyl (Target) vs. Ethylsulfonyl (Target) vs. 2-Methoxyethyl : The 2-methoxyethyl group introduces polarity via an ether oxygen, enhancing water solubility but possibly reducing metabolic stability compared to sulfonyl groups.

Aromatic Ring Substitutions Methoxy (Target) vs. Fluoro : The methoxy group (electron-donating) may increase electron density at the sulfonamide nitrogen, affecting its acidity (pKa) and hydrogen-bonding capacity. In contrast, fluorine (electron-withdrawing) could enhance metabolic stability but reduce π-π stacking interactions in biological targets.

Heterocyclic Modifications

Physicochemical and Pharmacokinetic Considerations

Biological Activity

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a chloro group, sulfonamide moiety, and a tetrahydroquinoline ring, which may interact with various biological targets.

Chemical Structure and Properties

The compound's chemical formula is , and it possesses several functional groups that contribute to its biological activity. The presence of the ethylsulfonyl group and the tetrahydroquinoline core makes it an intriguing subject for research.

| Property | Value |

|---|---|

| Molecular Weight | 421.95 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : The unique structural features of this compound may allow it to interact with specific molecular targets involved in cancer progression. Studies on related compounds have indicated potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis.

- Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes or receptors associated with disease pathways. For instance, sulfonamide derivatives often act as enzyme inhibitors by mimicking substrate molecules.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

- Study on Antimicrobial Effects : A study demonstrated that sulfonamide derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The presence of the chloro group was found to enhance activity against these pathogens.

- Anticancer Research : In vitro studies on tetrahydroquinoline derivatives revealed their ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the modulation of apoptotic pathways via caspase activation.

- Inhibition of Enzymatic Activity : Research on similar sulfonamide compounds indicated that they could inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects.

Summary of Findings

The biological activity of this compound appears promising based on preliminary studies and related research. Its potential applications in antimicrobial and anticancer therapies warrant further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling a sulfonamide intermediate with a functionalized tetrahydroquinoline derivative. A validated approach includes using a benzenesulfonic chloride intermediate (similar to methods in ), where DMAP (4-dimethylaminopyridine) acts as a catalyst in pyridine solvent. Reaction conditions (room temperature, 2 hours) and purification via column chromatography (petroleum ether/ethyl acetate) are critical for yield optimization .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Confirms substituent positions (e.g., chloro, methoxy, ethylsulfonyl groups).

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous sulfonamides in .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₀ClN₂O₄S₂).

- HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. What are the primary pharmacological targets explored for this compound?

- Methodological Answer : The sulfonamide moiety and tetrahydroquinoline scaffold suggest potential kinase or protease inhibition. In vitro assays (e.g., enzyme inhibition, cell viability) are prioritized. For example, structural analogs in show antimicrobial and anticancer activity, guiding target selection (e.g., EGFR, carbonic anhydrase isoforms) .

Advanced Research Questions

Q. How can conflicting solubility data in bioassays be resolved?

- Methodological Answer : Poor aqueous solubility (common with sulfonamides) can be addressed via:

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).

- Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) on the methoxy or sulfonamide positions.

- Nanoparticle encapsulation : Polymeric nanoparticles (PLGA) improve bioavailability, as tested with related compounds in .

Q. What experimental designs mitigate synthetic byproducts during ethylsulfonyl group incorporation?

- Methodological Answer : Key factors include:

- Temperature control : Ethylsulfonation at 0–5°C reduces side reactions (e.g., over-sulfonation).

- Stoichiometric ratios : Use 1.1 equivalents of ethylsulfonyl chloride to minimize unreacted intermediates.

- Purification : Flash chromatography with gradient elution (hexane → ethyl acetate) isolates the target compound (85–90% yield) .

Q. How to interpret discrepancies between in vitro and in vivo bioactivity data?

- Methodological Answer : Discrepancies often arise from:

- Metabolic instability : Use hepatic microsome assays to identify degradation hotspots (e.g., sulfonamide cleavage).

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.

- Isotopic labeling : ¹⁴C-labeled analogs (synthesized via [¹⁴C]-ethylsulfonyl precursors) track metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.